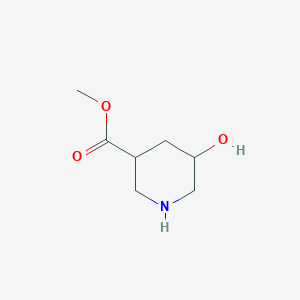

Methyl 5-hydroxypiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-hydroxypiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUFCVXOKIPCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678073 | |

| Record name | Methyl 5-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-44-8 | |

| Record name | 3-Piperidinecarboxylic acid, 5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095010-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxypiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-hydroxypiperidine-3-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic pathways for this compound. This valuable heterocyclic building block is a key intermediate in the synthesis of numerous bioactive compounds and pharmaceutical agents.[1] This document emphasizes the underlying chemical principles, practical experimental details, and the rationale behind various synthetic strategies, ensuring a blend of theoretical understanding and field-proven application.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of a vast number of natural products and synthetic drugs.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that interact with biological targets. This compound, in particular, is a highly versatile building block. Its hydroxyl and methyl ester functionalities provide orthogonal handles for subsequent chemical modifications, enabling its incorporation into complex molecular architectures.[1] This guide will explore the primary methodologies for constructing this important synthetic intermediate.

Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify simpler, more readily available starting materials. The primary disconnections for this compound involve breaking the ring structure to reveal acyclic precursors or simplifying it to commercially available heterocyclic starting materials.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies

Several robust strategies have been developed for the synthesis of substituted piperidines. The choice of route often depends on the desired stereochemistry, scale, and availability of starting materials.

Strategy 1: Catalytic Hydrogenation of Pyridine Derivatives

One of the most direct methods involves the reduction of a correspondingly substituted pyridine ring. The starting material for this approach is typically a derivative of 5-hydroxynicotinic acid (also known as 5-hydroxypyridine-3-carboxylic acid).

The process generally involves:

-

Esterification: The carboxylic acid of 5-hydroxynicotinic acid is first converted to its methyl ester.

-

Hydrogenation: The resulting methyl 5-hydroxynicotinate is then subjected to catalytic hydrogenation. This step reduces the aromatic pyridine ring to a piperidine ring.

Common catalysts for this transformation include rhodium on carbon, platinum oxide, or nickel catalysts, often under elevated hydrogen pressure and temperature.[2][3]

-

Expertise & Experience: While seemingly straightforward, controlling the hydrogenation can be challenging. The reaction conditions must be carefully optimized to achieve full reduction without causing hydrogenolysis of the C-OH bond. The choice of catalyst and solvent can significantly influence the reaction's stereoselectivity, often yielding a mixture of cis and trans diastereomers that require subsequent separation.

-

Trustworthiness: This method is highly reliable for producing racemic or diastereomeric mixtures of the target compound. Its self-validating nature comes from the clear spectroscopic shift from an aromatic system (pyridine) to an aliphatic system (piperidine), which is easily monitored by ¹H NMR spectroscopy.

Caption: Synthetic workflow for the hydrogenation of a pyridine precursor.

Strategy 2: Cyclization of Acyclic Precursors from the Chiral Pool

To achieve stereochemical control, synthetic chemists often turn to the "chiral pool"—readily available, enantiomerically pure natural products. L-glutamic acid is an excellent starting material for synthesizing specific stereoisomers of 5-hydroxypiperidine-2-carboxylic acid derivatives, which are closely related to the target molecule.[4][5] While the exact synthesis for the 3-carboxylate from glutamic acid is less direct, the principles are transferable and demonstrate a powerful approach.

A general sequence for this type of synthesis involves:

-

Homologation: The carbon chain of the starting amino acid is extended.

-

Functional Group Manipulation: Introduction of a carbonyl group or a leaving group at the appropriate position to facilitate cyclization.

-

Intramolecular Cyclization: An intramolecular nucleophilic attack of the amine onto an electrophilic carbon center forms the piperidine ring. This is often achieved via reductive amination or SN2 displacement.

-

Expertise & Experience: This approach is more step-intensive but provides unparalleled control over stereochemistry. The key is to design a sequence where the stereocenters of the starting material direct the formation of new stereocenters during the synthesis. Patent literature frequently describes multi-step sequences starting from glutamic acid or pyroglutamic acid to produce stereochemically pure intermediates for active pharmaceutical ingredients.[5]

-

Authoritative Grounding: The use of amino acids as chiral starting materials for piperidine synthesis is a well-established and extensively reviewed methodology.[6]

Strategy 3: Dieckmann Condensation

The Dieckmann condensation is a classic organic reaction that involves the intramolecular condensation of a diester to form a β-keto ester, which is an excellent method for forming five- and six-membered rings.[2] For the synthesis of this compound, a suitable N-protected amino diester would be required.

The key steps are:

-

Synthesis of the Acyclic Diester: An appropriately substituted acyclic amine with two ester groups is synthesized.

-

Dieckmann Condensation: The diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, yielding a cyclic β-keto ester.

-

Reduction and Deprotection: The ketone is reduced to a hydroxyl group, and any protecting groups are removed.

-

Trustworthiness: This pathway is validated by the formation of the characteristic β-keto ester intermediate, which can be readily identified through spectroscopic methods (e.g., enol peak in ¹H NMR) and chemical tests. The subsequent reduction step confirms the presence of the ketone.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures described in the chemical literature and patent filings, providing a practical guide for laboratory execution.[3][5][7][8]

Protocol 1: Hydrogenation of Methyl 5-hydroxynicotinate

-

Setup: To a high-pressure hydrogenation vessel, add methyl 5-hydroxynicotinate (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C) catalyst (approx. 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 4-6 MPa of hydrogen.[3]

-

Reaction: Heat the mixture to 80-100°C and stir vigorously for 24-48 hours.[3] Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS to confirm the disappearance of the starting material.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting residue, often a mixture of diastereomers, can be purified by column chromatography on silica gel or by crystallization to isolate the desired isomer.

Protocol 2: Synthesis of (S)-N-Boc-3-hydroxypiperidine (A Key Intermediate)

This protocol, adapted from a patented method, illustrates the synthesis of a closely related and commercially important intermediate, demonstrating the chiral resolution and protection steps often required.[3]

-

Racemic Synthesis: 3-Hydroxypyridine is hydrogenated over a rhodium-carbon catalyst in water at ~6 MPa H₂ and 85°C to produce racemic 3-hydroxypiperidine.[3]

-

Chiral Resolution: The racemic 3-hydroxypiperidine (1.0 eq) and a resolving agent like D-pyroglutamic acid (~0.8 eq) are heated to reflux in ethanol. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt selectively crystallizes.

-

Protection: The resolved salt is dissolved in water, and the solution is made basic with sodium hydroxide. Di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) is added portion-wise at room temperature. The reaction is stirred for 3-6 hours.

-

Extraction & Isolation: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[3] The resolving agent can be recovered from the aqueous layer by acidification.[3]

Characterization and Data Presentation

The identity and purity of this compound are confirmed using standard analytical techniques.

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the 1.5-4.0 ppm range), a signal for the CH-OH proton, a signal for the CH-COOMe proton, and a singlet for the methyl ester protons (~3.7 ppm). The N-H proton may appear as a broad singlet. |

| ¹³C NMR | Signals for the piperidine ring carbons, a carbon bearing the hydroxyl group (~65-75 ppm), a carbon bearing the carboxylate group, and a signal for the carbonyl carbon of the ester (~170-175 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or, more commonly in ESI-MS, the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (C₇H₁₃NO₃, MW: 159.18). |

| Infrared (IR) | Broad absorption band for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and a strong absorption for the C=O stretch of the ester (~1730 cm⁻¹). |

Safety Considerations

-

Hydrogenation: High-pressure hydrogenation must be performed in a specialized reactor (autoclave) behind a safety shield. Catalysts like Rh/C can be pyrophoric and should be handled carefully under an inert atmosphere, especially after the reaction when they are dry.

-

Reagents: Strong bases (e.g., sodium methoxide) and reactive reagents (e.g., Boc-anhydride) should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Solvents: Organic solvents should be used in a well-ventilated fume hood.

References

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- DTIC. (n.d.). Piperidine Synthesis.

- LookChem. (n.d.). Cas 1095010-45-9, Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate.

- Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

- Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.

- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

Sources

- 1. Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate | lookchem [lookchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 5. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate (CAS 1095010-44-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypiperidine-3-carboxylate, registered under CAS number 1095010-44-8, is a pivotal heterocyclic building block in modern medicinal chemistry. Its substituted piperidine framework is a recurring motif in a multitude of biologically active compounds, making it a valuable intermediate in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this versatile molecule, with a focus on its role in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a piperidine derivative characterized by a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position.

| Property | Value | Source |

| CAS Number | 1095010-44-8 | N/A |

| Molecular Formula | C₇H₁₃NO₃ | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Boiling Point (Predicted) | 263.5±40.0 °C | [1] |

| Density (Predicted) | 1.161±0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.50±0.40 | [1] |

The hydrochloride salt of this compound is also commercially available under CAS number 1186663-43-3.

Structural Elucidation and Stereochemistry

The structure of this compound features two chiral centers at the C3 and C5 positions of the piperidine ring. This gives rise to the possibility of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The relative stereochemistry (cis or trans) of the substituents significantly influences the three-dimensional conformation of the piperidine ring and, consequently, the biological activity of its derivatives. The commercially available compound is often a mixture of these stereoisomers. The specific stereochemistry is a critical consideration in asymmetric synthesis and drug design, as different isomers can exhibit distinct pharmacological profiles.[2]

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

A common approach involves the hydrogenation of corresponding pyridine precursors. For instance, the synthesis of a related compound, (S)-N-Boc-3-hydroxypiperidine, involves the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by resolution and protection of the amine group.[3]

The hydroxyl and secondary amine functionalities of this compound make it a versatile synthon. The secondary amine can be readily functionalized through N-alkylation or N-acylation, often after protection with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent unwanted side reactions during synthesis.[4] The hydroxyl group can be used for further modifications, such as etherification or esterification, to introduce diverse functionalities.

Caption: Generalized synthetic workflow for piperidine derivatives.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[5] this compound serves as a key building block for introducing this important pharmacophore into larger, more complex molecules.

Synthesis of Bioactive Molecules

This intermediate is utilized in the synthesis of various bioactive compounds, including potential anticancer agents and central nervous system (CNS) drugs.[5][6] The presence of both a hydroxyl and a carboxylate group allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Role in the Synthesis of β-Lactamase Inhibitors

One of the notable potential applications of this compound is in the synthesis of novel β-lactamase inhibitors. Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a significant public health threat. The development of new inhibitors to be co-administered with β-lactam antibiotics is a critical area of research. The piperidine core, with its specific substitution pattern, can be elaborated to design molecules that fit into the active site of these enzymes, thereby protecting the antibiotic from degradation.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule. While specific spectral data for CAS 1095010-44-8 is not widely published, related piperidine structures show characteristic chemical shifts for the ring protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH), amine (N-H), and ester (C=O) stretches.

-

High-Performance Liquid Chromatography (HPLC): Employed for purity determination and separation of stereoisomers.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its stereochemical complexity and multiple functional groups offer a rich platform for the design and development of novel drug candidates. Further research into stereoselective synthetic routes and the exploration of its utility in the synthesis of a broader range of bioactive molecules will continue to be of high interest to the scientific community.

References

-

Vertex AI Search. Buy this compound | 1095010-44-8. 8

-

LookChem. Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. 9

-

Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

PubChem. Methyl 4-hydroxypiperidine-3-carboxylate.

-

ChemicalBook. this compound(1095010-44-8).

-

Google Patents. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

-

ChemicalBook. this compound(1095010-44-8) Properties. 10

-

Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. 11

-

PubChem. Methyl piperidine-3-carboxylate hydrochloride.

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

-

MDPI. The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. 12

-

PubChem. Methyl piperidine-3-carboxylate hydrochloride Safety and Hazards.

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

- 1. Methyl 4-hydroxypiperidine-3-carboxylate | C7H13NO3 | CID 13125087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1095010-44-8 [smolecule.com]

- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate | lookchem [lookchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 1095010-44-8 [smolecule.com]

- 9. Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate | lookchem [lookchem.com]

- 10. Methyl 5-Hydroxypiperidine-3-carboxylate | 1095010-44-8 [amp.chemicalbook.com]

- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

A Technical Guide to the Structure Elucidation of Methyl 5-hydroxypiperidine-3-carboxylate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of Methyl 5-hydroxypiperidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperidine, this molecule serves as a valuable chiral building block for synthesizing more complex pharmaceutical agents. This document moves beyond a simple recitation of analytical techniques, instead offering a logical, field-proven workflow that demonstrates how data from multiple spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques—are synergistically integrated to confirm molecular identity, connectivity, and stereochemistry. Each step is explained with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous process for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and natural products. Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with biological targets. This compound is a particularly versatile derivative, featuring three key functional groups ripe for chemical modification:

-

A Secondary Amine (N-H): Acts as a nucleophile or a basic center, allowing for N-alkylation, N-acylation, or salt formation.

-

A Secondary Hydroxyl Group (O-H): Can be functionalized through etherification or esterification to modulate properties like solubility and target binding.

-

A Methyl Ester (COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another vector for structural diversification.

Given these features, establishing the precise structure and stereochemistry of this molecule is a critical first step in any research or development pipeline. This guide outlines the definitive analytical workflow to achieve this.

Foundational Step: Synthesis and Purification

Before any analytical characterization, a clear understanding of the synthetic route is paramount. It informs the expected structure and provides insight into potential impurities or isomeric byproducts that may need to be identified and separated. A common and effective route is the hydrogenation of a substituted pyridine precursor, such as Methyl 5-hydroxynicotinate.

The general workflow involves the catalytic reduction of the aromatic pyridine ring to a saturated piperidine ring. This process often yields a mixture of cis and trans stereoisomers, which must be separated via chromatography before detailed elucidation.

Caption: High-level workflow for the synthesis and purification of the target compound.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Objective: The primary goal of mass spectrometry is to confirm the molecular weight of the synthesized compound and, using high-resolution instrumentation, determine its elemental composition. This technique provides the first piece of concrete evidence for a successful synthesis.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode, as the basic nitrogen of the piperidine ring is readily protonated.[1]

-

Analysis:

-

Perform a full scan to identify the protonated molecular ion, [M+H]⁺.

-

Conduct a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.[2]

-

Expected Results and Interpretation

For this compound (C₇H₁₃NO₃), the expected data are as follows:

-

Molecular Formula: C₇H₁₃NO₃

-

Molecular Weight: 159.18 g/mol

-

Expected [M+H]⁺ (Monoisotopic): 160.0968 m/z

The high-resolution mass measurement should be within a narrow tolerance (typically < 5 ppm) of the calculated value, confirming the elemental formula.

Fragmentation Analysis (MS/MS): The fragmentation pattern provides structural clues that validate the core piperidine structure. Common fragmentation pathways for piperidine derivatives involve neutral losses and ring cleavages.[1][2][3]

-

Neutral Loss of H₂O: The presence of a hydroxyl group often leads to a prominent fragment from the loss of water (18 Da), resulting in an ion at m/z 142.0863.[2]

-

Neutral Loss of CH₃OH: The methyl ester can be lost as methanol (32 Da), yielding a fragment at m/z 128.0811.

-

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen is a characteristic fragmentation pathway for amines, helping to confirm the piperidine ring structure.[1]

Caption: Key fragmentation pathways for [M+H]⁺ in ESI-MS/MS analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. It serves as a qualitative check to ensure the expected chemical moieties have been incorporated.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Absorption Bands and Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups. For related structures like 4-hydroxypiperidine, characteristic bands are well-documented.[4][5][6]

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400–3200 | O-H (Alcohol) & N-H (Amine) | Stretching | Broad peak due to hydrogen bonding |

| 2950–2850 | C-H (Aliphatic) | Stretching | Sharp peaks |

| 1750–1730 | C=O (Ester) | Stretching | Strong, sharp absorption, a key diagnostic peak |

| 1250–1050 | C-O (Ester & Alcohol) | Stretching | Strong absorptions in the fingerprint region |

The presence of a strong, sharp peak around 1735 cm⁻¹ is definitive evidence of the ester carbonyl, while the broad absorption above 3200 cm⁻¹ confirms the presence of both the hydroxyl and amine groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Objective: NMR is the most powerful technique for structure elucidation, providing unambiguous information about the carbon-hydrogen framework, connectivity, and relative stereochemistry. A suite of 1D and 2D NMR experiments is required for a complete assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). D₂O is often useful for piperidine salts as it allows for the exchange of labile N-H and O-H protons, simplifying the spectrum.[7]

-

Experiments: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):

-

¹H NMR: To identify all unique proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: To identify all unique carbon environments.

-

DEPT-135: To differentiate between CH₃, CH₂, and CH carbons.

-

COSY (Correlation Spectroscopy): To map which protons are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.

-

Predicted NMR Data and Interpretation

While specific data for the title compound is not widely published, we can make robust predictions based on known data for structurally similar compounds, such as cis-Methyl-5-hydroxypiperidine-2-carboxylate.[7] The change in substituent position from C2 to C3 will alter the chemical shifts, but the general regions and multiplicities will be analogous.

Table of Predicted NMR Assignments (in D₂O):

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity | COSY Correlations | HSQC Correlation |

| 2 | ~48-52 | ~3.3 (ax), ~2.8 (eq) | m | H4, H3 | C2 |

| 3 | ~40-45 | ~2.5 | m | H2, H4 | C3 |

| 4 | ~30-35 | ~2.2 (eq), ~1.8 (ax) | m | H3, H5 | C4 |

| 5 | ~65-70 | ~4.0 | m | H4, H6 | C5 |

| 6 | ~50-55 | ~3.4 (ax), ~3.0 (eq) | m | H5 | C6 |

| C=O | ~173-176 | - | - | - | - |

| OCH₃ | ~52-54 | ~3.7 | s | - | OCH₃ |

Interpretation of Key Correlations:

-

HSQC: This experiment is the cornerstone of assignment. For example, the proton signal at ~4.0 ppm will show a cross-peak to the carbon signal at ~65-70 ppm, definitively assigning these signals to the H5/C5 pair (the carbon bearing the hydroxyl group).

-

COSY: The COSY spectrum reveals the proton connectivity chain. A signal from H5 (~4.0 ppm) will show correlations to the protons on C4 and C6, confirming its position in the ring. Similarly, the H3 proton (~2.5 ppm) will show correlations to protons on C2 and C4.

-

Stereochemistry: The relative stereochemistry (cis vs. trans) can be inferred from the coupling constants (J-values) in a high-resolution ¹H NMR spectrum. A large coupling constant (J ≈ 8-12 Hz) between two CH protons on adjacent carbons typically indicates a diaxial relationship, suggesting a trans configuration. A small coupling constant (J ≈ 2-5 Hz) suggests an axial-equatorial or diequatorial relationship, often seen in cis isomers.

Caption: Diagram showing COSY (H-H) and HSQC (C-H) correlations on the piperidine ring.

Integrated Structure Confirmation: A Unified Conclusion

The true power of this analytical workflow lies in the convergence of data from all techniques. No single method provides the complete picture, but together, they form an unassailable proof of structure.

The elucidation process is a logical funnel:

-

Synthesis provides the target molecule.

-

Mass Spectrometry confirms the correct molecular formula (C₇H₁₃NO₃).

-

IR Spectroscopy confirms the presence of the required functional groups (O-H, N-H, C=O).

-

NMR Spectroscopy assembles the atoms, establishing the precise C-H framework, confirming the 3,5-substitution pattern, and determining the relative stereochemistry.

This multi-faceted approach ensures that the structure of this compound is not merely inferred but is definitively and rigorously proven, providing a solid foundation for its use in further research and drug development.

Caption: The integrated workflow for definitive structure elucidation.

References

-

Halket, J. M., & Zaikin, V. G. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

-

Coutinho, J. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 781-788. Retrieved from [Link]

-

Mary, Y. S., et al. (2014). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 536-547. Retrieved from [Link]

-

David, J. P., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(9), 1637-1646. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1095010-45-9, Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypiperidine (5382-16-1) IR Spectrum [m.chemicalbook.com]

- 6. 4-Hydroxypiperidine [webbook.nist.gov]

- 7. rsc.org [rsc.org]

Methyl 5-hydroxypiperidine-3-carboxylate molecular formula and weight

An In-depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's synthesis, characterization, and potential applications. This document moves beyond simple data presentation to offer insights into the causality behind experimental choices, ensuring a robust and applicable understanding.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of novel therapeutics. This compound is a particularly useful derivative, incorporating three distinct points for chemical modification: a secondary amine, a hydroxyl group, and a methyl ester. This trifunctional nature allows for the construction of complex molecular architectures and the exploration of diverse chemical space.

This guide will detail the fundamental properties of this compound, provide a validated protocol for its synthesis, outline methods for its analytical characterization, and explore its applications as a key intermediate in synthetic chemistry.

Physicochemical and Structural Properties

This compound is a chiral molecule that exists as stereoisomers. The relative orientation of the substituents at the C3 and C5 positions gives rise to cis and trans diastereomers, each of which is a racemic mixture of enantiomers. The separation and selective synthesis of these isomers are often critical for their application in drug development.

Core Data

The fundamental physicochemical properties of the parent compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | PubChem[2] |

| Molecular Weight | 159.18 g/mol | PubChem[2] |

| Monoisotopic Mass | 159.089543 Da | PubChem[2] |

| CAS Number | 1095010-44-8 | ChemicalBook[3] |

| Form | Solid (as hydrochloride salt) | N/A |

| Common Precursor | Methyl 5-hydroxy-3-pyridinecarboxylate | LookChem[1] |

Note: The hydrochloride salt (CAS 1186663-43-3) has a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol .[4]

Molecular Structure and Stereoisomerism

The connectivity and stereochemical possibilities of this compound are illustrated below. The chair conformation of the piperidine ring dictates the axial or equatorial positioning of the hydroxyl and carboxylate groups, which significantly influences the molecule's reactivity and biological interactions.

Caption: Molecular structures of cis and trans isomers.

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, Methyl 5-hydroxy-3-pyridinecarboxylate (methyl 5-hydroxynicotinate).

Synthetic Strategy: Catalytic Hydrogenation

Rationale: The hydrogenation of a pyridine ring to a piperidine ring is a well-established and efficient transformation. This method is preferred for its high atom economy and the availability of the starting material. The choice of catalyst is crucial for achieving high yield and selectivity. Rhodium-on-carbon (Rh/C) is often employed for its efficacy in hydrogenating aromatic rings under relatively mild conditions, minimizing side reactions. The reaction is typically performed in an acidic medium, such as acetic acid, to protonate the pyridine nitrogen, which facilitates its reduction.

Experimental Protocol

Materials:

-

Methyl 5-hydroxy-3-pyridinecarboxylate

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Glacial Acetic Acid (AcOH)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with Methyl 5-hydroxy-3-pyridinecarboxylate (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of substrate).

-

Catalyst Addition: 5% Rh/C catalyst is added carefully under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol%.

-

Causality: The catalyst provides the active surface for hydrogen adsorption and subsequent reduction of the pyridine ring. An inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvents.

-

-

Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The vessel is pressurized with hydrogen gas (typically 50-100 psi) and heated to 50-60 °C. The reaction mixture is stirred vigorously.

-

Causality: Elevated pressure and temperature increase the rate of reaction. Vigorous stirring ensures efficient mass transfer of hydrogen gas to the catalyst surface.

-

-

Reaction Monitoring: The reaction is monitored by observing hydrogen uptake. Completion can be confirmed by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a small aliquot.

-

Catalyst Removal: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is diluted with methanol and filtered through a pad of diatomaceous earth to remove the solid catalyst. The filter cake is washed with additional methanol.

-

Self-Validation: Complete removal of the heterogeneous catalyst is essential to prevent it from interfering with downstream processing and to ensure product purity.

-

-

Work-up: The combined filtrates are concentrated under reduced pressure to remove the solvents. The resulting residue is redissolved in ethyl acetate and carefully neutralized with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated, and the resulting oil or solid is purified by column chromatography on silica gel to afford the desired this compound as a mixture of diastereomers.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the piperidine ring protons, the methoxy group protons (~3.7 ppm), and the hydroxyl proton. The chemical shifts and coupling constants of the ring protons can be used to determine the relative stereochemistry (cis vs. trans).

-

¹³C NMR: Will display seven distinct carbon signals, including a signal for the ester carbonyl carbon (~170-175 ppm), carbons bearing the hydroxyl and ester groups, and the methoxy carbon (~52 ppm).

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 160.1.

-

-

Infrared (IR) Spectroscopy:

-

Purity Assessment (HPLC):

-

High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the standard method for determining the purity of the final product and quantifying the ratio of diastereomers.

-

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively modified to build molecular complexity.

-

Scaffold for Library Synthesis: The compound is an excellent starting point for creating libraries of diverse piperidine derivatives for high-throughput screening in drug discovery programs.[1]

-

Pharmaceutical Intermediates: The secondary amine can be readily functionalized via N-alkylation, N-acylation, or by introducing protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[1][7] The hydroxyl group can be oxidized, alkylated, or used as a handle for further coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

-

Chiral Building Block: Following chiral resolution or asymmetric synthesis, the enantiomerically pure forms of the compound serve as valuable building blocks for the synthesis of complex chiral drugs.

Potential Derivatization Pathways

Sources

- 1. Cas 1095010-45-9,Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate | lookchem [lookchem.com]

- 2. Methyl 4-hydroxypiperidine-3-carboxylate | C7H13NO3 | CID 13125087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 5-Hydroxypiperidine-3-carboxylate | 1095010-44-8 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fuaij.com [fuaij.com]

A Technical Guide to the Physicochemical Properties of Methyl 5-Hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-hydroxypiperidine-3-carboxylate is a heterocyclic building block possessing key functional groups—a secondary amine, a hydroxyl group, and a methyl ester—that make it a valuable scaffold in medicinal chemistry. Understanding its fundamental physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation. These properties, including ionization constant (pKa), lipophilicity (logP/D), and solubility, directly govern the molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of these critical parameters, supported by established, field-proven experimental protocols for their determination. The synthesis of predicted data with robust experimental methodologies offers a self-validating framework for researchers, ensuring both accuracy and practical applicability in a drug development setting.

Chemical Identity and Structural Features

A precise understanding of the molecule's structure is the foundation for interpreting its physicochemical behavior.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₃NO₃[1]

-

Molecular Weight: 159.18 g/mol [1]

-

CAS Number: 1095010-44-8[1]

-

Chemical Structure:

Expert Insight: Stereochemistry The structure possesses two chiral centers at carbons 3 and 5. This means the molecule can exist as four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). The relative stereochemistry (cis/trans) and the absolute stereochemistry of a starting material will have a profound impact on its biological activity and off-target effects. All physicochemical data should ideally be determined for a specific, purified stereoisomer. For the purposes of this guide, the data pertains to the racemic mixture unless otherwise specified.

Key Physicochemical Parameters: Predicted and Experimental

The interplay between a molecule's ionization state, lipophilicity, and solubility dictates its absorption, distribution, metabolism, and excretion (ADME) profile. While computational predictions offer valuable initial estimates, experimental determination is the gold standard.[2]

| Parameter | Predicted Value | Significance in Drug Development |

| pKa (strongest basic) | 9.32 ± 0.10 | Governs ionization state at physiological pH (7.4), impacting solubility, receptor binding, and membrane permeability. |

| pKa (strongest acidic) | 14.50 ± 0.40[1] | The hydroxyl group is weakly acidic; the secondary amine is the primary site of protonation. |

| logP | -0.3 to -3.4 | Measures lipophilicity, which influences the ability to cross biological membranes and engage with hydrophobic targets. The negative value suggests high hydrophilicity.[3][4] |

| Boiling Point | 263.5 ± 40.0 °C[1] | Relates to volatility and thermal stability during manufacturing and storage. |

| Density | 1.161 ± 0.06 g/cm³[1] | Important for formulation, processing, and packaging. |

Experimental Determination of Physicochemical Properties

The trustworthiness of any physicochemical data rests on the rigor of the experimental method used. The following sections detail authoritative, self-validating protocols for determining the most critical parameters for this compound.

Ionization Constant (pKa) by Potentiometric Titration

Causality: The pKa is the pH at which 50% of the molecule is in its ionized form. For this compound, the secondary amine is the principal basic center. Potentiometric titration is the definitive method for pKa measurement, as it directly measures the change in pH upon the addition of a titrant, allowing for the precise identification of the inflection point corresponding to the pKa.[5][6]

Experimental Protocol:

-

System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[5][7]

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To ensure constant ionic strength, add potassium chloride (KCl) to a final concentration of 0.15 M.[5][7]

-

Initial Acidification: Acidify 20 mL of the sample solution to approximately pH 2.0 using 0.1 M hydrochloric acid (HCl).[5][7]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of bases.[7]

-

Titration: Place the solution in a jacketed vessel maintained at 25°C on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized 0.1 M sodium hydroxide (NaOH).[5][7]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.[5]

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve.[8] For highest accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot corresponds to the equivalence point, and the pKa is the pH at half the equivalence point volume.

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.1 units.[7]

Lipophilicity (logP) by Shake-Flask Method

Causality: The n-octanol/water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity.[9][10] It quantifies the equilibrium distribution of the neutral molecule between a lipid-like phase (n-octanol) and an aqueous phase. This property is a primary determinant of a drug's ability to cross cell membranes. The shake-flask method is a direct and authoritative technique for its measurement.[9][11]

Experimental Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[10]

-

Sample Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[10]

-

Partitioning: Add a small aliquot of the DMSO stock to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1 mL of each). The final compound concentration should be low enough to avoid solubility issues in either phase, and the final DMSO concentration should be <1%.

-

Equilibration: Cap the vial and shake it on an orbital shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.[11]

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure a clean separation of the two phases.[12]

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[12][13]

-

Calculation: Calculate the partition coefficient (P) and logP as follows:

-

P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

logP = log₁₀(P)

-

-

Validation: The experiment should be performed in triplicate. The sum of the mass of the compound recovered from both phases should be >95% of the initial mass to ensure no material was lost to degradation or adsorption.

Expert Insight: logD vs. logP Since this compound has a basic pKa, its ionization state is pH-dependent. The measurement described above at pH 7.4 technically yields the distribution coefficient, logD₇.₄ .[10][14] This is often more biologically relevant than logP, which describes only the neutral species. To determine the intrinsic logP, the experiment would need to be conducted at a pH where the compound is fully un-ionized (e.g., pH > 11.3).

Thermodynamic Solubility

Causality: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, representing the maximum concentration that can be achieved when the dissolved solute is in equilibrium with its solid form.[15][16] This is a critical parameter for predicting oral absorption and for developing viable formulations. A shake-flask method is employed to ensure equilibrium is reached.[17]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.[15] The presence of visible solid material at the end of the experiment is essential to confirm that saturation was achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.[15]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours.[15][17] This extended incubation time is crucial for slow-dissolving or polymorphic compounds to reach true thermodynamic equilibrium.

-

Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm filter to remove any undissolved particles.

-

Quantification: Prepare a calibration curve from a stock solution of the compound (e.g., in DMSO). Dilute the filtered supernatant with an appropriate solvent and quantify the concentration using a validated HPLC-UV or LC-MS method.[13][18]

-

Calculation: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

-

Validation: The protocol should be run in at least duplicate. The presence of solid material in the vial after incubation must be visually confirmed.

Stability and Storage

Based on its structure, this compound is susceptible to two primary degradation pathways:

-

Ester Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, particularly under basic or acidic conditions. This process is accelerated at elevated temperatures.

-

Oxidation: The secondary alcohol and secondary amine can be susceptible to oxidation over long-term storage.

Recommended Storage: For long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at low temperatures (-20°C is preferable, 2-8°C is acceptable for short-term). Solutions should be prepared fresh and used promptly.

Conclusion

This compound is a hydrophilic molecule (predicted logP < 0) with a basic secondary amine (predicted pKa ~9.3) that will be predominantly protonated and positively charged at physiological pH. This profile suggests that the compound is likely to exhibit good aqueous solubility but may face challenges with passive membrane permeability. The experimental protocols detailed herein provide a robust framework for obtaining reliable, high-quality data, which is essential for making informed decisions in hit-to-lead and lead optimization campaigns. Accurate characterization of these fundamental physicochemical properties is a non-negotiable cornerstone of successful drug discovery and development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Cheng, T., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. Retrieved from [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Retrieved from [Link]

-

Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1095010-45-9, Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-51. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-52. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58580. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound Hydrochloride [1186663-43-3]. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

De Kloe, G. E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

University Course Material. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. Retrieved from [Link]

-

Axios Research. (n.d.). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 4-hydroxypiperidine-3-carboxylate. Retrieved from [Link]

-

Spencer, J., et al. (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. Journal of Chemical Theory and Computation, 8(11), 4545-55. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 3-hydroxypiperidine-3-carboxylate. Retrieved from [Link]

Sources

- 1. Methyl 5-Hydroxypiperidine-3-carboxylate | 1095010-44-8 [amp.chemicalbook.com]

- 2. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-hydroxypiperidine-3-carboxylic Acid | C6H11NO3 | CID 4577144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-hydroxypiperidine-3-carboxylate | C7H13NO3 | CID 13125087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. evotec.com [evotec.com]

- 17. enamine.net [enamine.net]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Stereochemical Labyrinth of 5-Hydroxypiperidine-3-Carboxylic Acid Esters: A Technical Guide to Synthesis and Characterization

The 5-hydroxypiperidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. The precise three-dimensional arrangement of the hydroxyl and ester substituents at the C5 and C3 positions, respectively, is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the stereochemistry of 5-hydroxypiperidine-3-carboxylic acid esters, focusing on robust synthetic strategies for accessing all four possible stereoisomers and the analytical techniques required for their unambiguous characterization.

The Stereochemical Challenge: Navigating Diastereomers and Enantiomers

The presence of two stereocenters at C3 and C5 gives rise to four possible stereoisomers: two pairs of enantiomers. The relative orientation of the hydroxyl and ester groups defines the diastereomers, designated as cis (on the same side of the piperidine ring) and trans (on opposite sides). Each diastereomer exists as a pair of enantiomers, (3R,5S)-cis and (3S,5R)-cis, and (3R,5R)-trans and (3S,5S)-trans. The ability to selectively synthesize and isolate each of these stereoisomers is paramount for structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.

Strategic Synthesis of all Four Stereoisomers: A Scalable Approach

A robust and scalable strategy to access all four stereoisomers of a 3,5-disubstituted piperidine, which can be adapted for 5-hydroxypiperidine-3-carboxylic acid esters, involves a combination of catalytic hydrogenation, diastereomer separation, and chiral resolution.[1]

Workflow for Stereoisomer Synthesis

Caption: A general workflow for the synthesis and separation of all four stereoisomers of a 3,5-disubstituted piperidine.

Part 1: Diastereoselective Synthesis and Separation

The initial step typically involves the catalytic hydrogenation of a suitably substituted pyridine precursor. For instance, the hydrogenation of a 5-hydroxynicotinic acid ester derivative can yield a mixture of the corresponding cis and trans 5-hydroxypiperidine-3-carboxylic acid esters. The diastereomeric ratio (d.r.) of this reaction is influenced by the catalyst, solvent, and reaction conditions. Platinum-based catalysts like PtO₂ often provide mixtures of diastereomers that can be effectively separated.[2][3]

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Precursor

-

Catalyst Preparation: In a high-pressure hydrogenation vessel, add the substituted pyridine precursor and a suitable solvent (e.g., methanol, acetic acid).

-

Hydrogenation: Add the catalyst (e.g., 5 mol% PtO₂) to the solution.

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 bar) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully depressurize the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Protection: The resulting piperidine can be protected (e.g., with a Boc group) to facilitate purification.

-

Diastereomer Separation: The crude mixture of cis and trans diastereomers is then separated using preparative normal phase chromatography.[1]

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Typical cis:trans Ratio | Reference |

| PtO₂ | Methanol | 25 | 50 | ~1:1 to 3:1 | [2][3] |

| Rh/C | Acetic Acid | 50 | 70 | Varies | [1] |

Part 2: Enantioselective Resolution

Once the racemic cis and trans diastereomers are separated, the enantiomers of each pair are resolved. While classical resolution with chiral acids is an option, modern preparative chiral chromatography techniques like Simulated Moving Bed (SMB) chromatography offer a highly efficient and scalable solution for obtaining enantiopure compounds.[1]

Experimental Protocol: Chiral SMB Separation of Enantiomers

-

Method Development: An analytical chiral HPLC method is first developed to achieve baseline separation of the enantiomers. This involves screening various chiral stationary phases (CSPs) and mobile phases.

-

SMB System Setup: The optimized analytical method is then transferred to a preparative SMB system.

-

Separation: The racemic mixture is continuously fed into the SMB system, and the separated enantiomers are collected from the extract and raffinate ports.

-

Solvent Removal: The solvent is removed from the collected fractions to yield the enantiopure products.

Chemoenzymatic and Asymmetric Approaches for Stereocontrol

Beyond the hydrogenation-separation strategy, other stereoselective methods can be employed to control the formation of specific stereoisomers.

Divergent Chemoenzymatic Synthesis

A chemoenzymatic approach can provide a divergent route to different stereoisomers from a common intermediate. For example, a meso-cis-3,5-dihydroxypiperidine derivative can be desymmetrized using an enzymatic acylation, leading to enantiopure building blocks that can be further elaborated to the desired carboxylic acid esters.[4][5]

Asymmetric Hydrogenation

The asymmetric hydrogenation of pyridinium salts using chiral transition metal catalysts (e.g., Rh-JosiPhos) can directly provide enantioenriched piperidines. The enantiomeric excess (e.e.) can be influenced by the choice of catalyst, ligand, and the presence of additives like an organic base.[6][7]

| Catalyst System | Substrate | e.e. (%) | Reference |

| Rh-JosiPhos / Et₃N | N-benzylated 3-substituted pyridinium salt | up to 90 | [6][7] |

Unambiguous Stereochemical Characterization

The definitive assignment of the relative and absolute stereochemistry of the four isomers is crucial. This is typically achieved through a combination of NMR spectroscopy and X-ray crystallography.

NMR Spectroscopy for Relative Stereochemistry and Conformational Analysis

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) and the preferred conformation of the piperidine ring. The piperidine ring generally adopts a chair conformation to minimize steric strain. The magnitudes of the vicinal coupling constants (³JHH) between the protons on the piperidine ring are diagnostic of their relative orientation (axial or equatorial).

-

Large coupling constants (³Jax-ax ≈ 10-13 Hz) are indicative of a diaxial relationship between two protons.

-

Small coupling constants (³Jax-eq and ³Jeq-eq ≈ 2-5 Hz) suggest an axial-equatorial or diequatorial arrangement.[8]

For a trans-3,5-disubstituted piperidine, a chair conformation with both substituents in equatorial positions is generally favored, leading to large ³Jax-ax couplings for the protons at C2, C4, and C6. In contrast, a cis-3,5-disubstituted piperidine will have one axial and one equatorial substituent in its most stable chair conformation, resulting in a more complex pattern of coupling constants.

Workflow for NMR-based Stereochemical Assignment

Caption: A workflow for the determination of relative stereochemistry using NMR spectroscopy.

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. By obtaining a suitable crystal of one of the enantiopure isomers (often as a salt with a known chiral acid or base), the three-dimensional structure can be solved, providing definitive proof of the (R) or (S) configuration at each stereocenter.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential analytical technique for determining the enantiomeric purity of the synthesized compounds and for developing preparative separation methods.

Experimental Protocol: Analytical Chiral HPLC

-

Column Selection: Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak series), to identify a column that provides baseline separation of the enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or acetonitrile/water with additives like trifluoroacetic acid or diethylamine) to achieve optimal resolution and peak shape.[9]

-

Analysis: Inject the sample and determine the retention times of the two enantiomers. The enantiomeric excess (e.e.) can be calculated from the peak areas.

| Chiral Stationary Phase | Mobile Phase | Application | Reference |

| Chiralpak IA/IB/IC | Hexane/Ethanol/Isopropanol | Broad applicability for piperidine derivatives | [10] |

| CHIROBIOTIC V | Methanol/Acetic Acid/Triethylamine | Separation of diastereomers and enantiomers | [11] |

Conclusion

The stereoselective synthesis and characterization of 5-hydroxypiperidine-3-carboxylic acid esters present a significant but surmountable challenge. A systematic approach combining catalytic hydrogenation, chromatographic separation of diastereomers, and chiral resolution provides a reliable and scalable path to all four stereoisomers. The judicious application of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, is indispensable for the unambiguous assignment of their three-dimensional structures. This comprehensive understanding of the stereochemistry of this important scaffold is fundamental for advancing drug discovery programs that target a wide range of diseases.

References

-

Hartwieg, C., Priess, J., Schuetz, H., Rufle, D., Valente, C., Bury, C., La Vecchia, L., & Francotte, E. (2014). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127. [Link]

-

Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(20), 7851-7854. [Link]

-

Li, G., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, e202406612. [Link]

-

Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. ResearchGate. [Link]

-

Bafaluy, D., & Belderrain, T. R. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1069-1078. [Link]

-

Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow. [Link]

-

Dong, G. (n.d.). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

-

Herzon, S. B., & Myers, A. G. (2005). Synthesis of All Diastereomers of the Piperidine-Alkaloid Substructure of Cyclopamine. ResearchGate. [Link]

-

Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]

-

Herzon, S. B., & Myers, A. G. (2005). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

-

Wang, D., et al. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Breit, B., & Fölsing, J. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC. [Link]

-

Breit, B., & Fölsing, J. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. ResearchGate. [Link]

-

Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1), 18-27. [Link]

-

Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2012). 1 H NMR 3 J coupling constants (red arrows, φ ≈ 180°; blue arrows, φ ≈ 60°) and reciprocal NOE enhancements (green arrows) observed for 2,3-cis-3,6-cis-8−10 compared to those in 2,3-trans-3,6-trans-11−13. ResearchGate. [Link]

-

Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]

-

Smith, A. B., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [Link]

-

Zhang, Z., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PMC. [Link]

-

Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]

Sources

- 1. 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers - OAK Open Access Archive [oak.novartis.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of Methyl 5-hydroxypiperidine-3-carboxylate

Introduction